molecular formula C23H21N3O4 B11586831 4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B11586831
M. Wt: 403.4 g/mol
InChI Key: SEUVJJIZRGLOPN-UHFFFAOYSA-N
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Description

4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex organic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a hydroxy and methoxy substituted phenyl group, a phenyl group, and a tetrahydro-pyrazoloquinoline core. The presence of these functional groups and the rigid structure of the pyrazoloquinoline core make this compound of significant interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves a multi-step process. One common synthetic route includes the following steps:

  • Formation of the Pyrazoloquinoline Core: : The initial step involves the cyclization of an appropriate hydrazine derivative with a suitable diketone to form the pyrazoloquinoline core. This reaction is usually carried out under acidic conditions and requires heating to facilitate the cyclization process.

  • Introduction of the Phenyl Groups: : The phenyl groups are introduced through a Friedel-Crafts acylation reaction. This step involves the reaction of the pyrazoloquinoline core with phenyl acyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

  • Hydroxy and Methoxy Substitution: : The final step involves the introduction of the hydroxy and methoxy groups onto the phenyl ring. This is typically achieved through a nucleophilic aromatic substitution reaction, where the appropriate hydroxy and methoxy substituents are introduced using suitable reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione undergoes various types of chemical reactions, including:

  • Oxidation: : The hydroxy group can be oxidized to form a quinone derivative. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The compound can undergo reduction reactions, particularly at the carbonyl groups, to form corresponding alcohols. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

  • Substitution: : The methoxy and hydroxy groups can participate in nucleophilic substitution reactions. For example, the methoxy group can be replaced with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic applications. They have shown activity against various diseases, including cancer and neurodegenerative disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its rigid structure and functional groups make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of 4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The hydroxy and methoxy groups play a crucial role in binding to the active sites of enzymes or receptors, thereby modulating their activity. The pyrazoloquinoline core provides a rigid scaffold that enhances the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-hydroxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
  • 4-(4-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione
  • 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Uniqueness

The uniqueness of 4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione lies in the presence of both hydroxy and methoxy groups on the phenyl ring. This dual substitution pattern enhances its reactivity and binding affinity, making it a versatile compound for various applications. Additionally, the combination of phenyl and pyrazoloquinoline moieties provides a unique structural framework that distinguishes it from other similar compounds.

Properties

Molecular Formula

C23H21N3O4

Molecular Weight

403.4 g/mol

IUPAC Name

4-(4-hydroxy-3-methoxyphenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C23H21N3O4/c1-30-18-12-13(10-11-16(18)27)19-20-15(8-5-9-17(20)28)24-22-21(19)23(29)26(25-22)14-6-3-2-4-7-14/h2-4,6-7,10-12,19,24-25,27H,5,8-9H2,1H3

InChI Key

SEUVJJIZRGLOPN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C(=O)N(N4)C5=CC=CC=C5)O

Origin of Product

United States

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